3-chloro-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropan]-2-yl)benzamide
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Overview
Description
This compound, with its intricate name, belongs to the class of 1,3-isobenzofurandiones . Its systematic name is quite a mouthful, but let’s break it down: it contains a benzamide core, a spirocyclic system, and a chlorine substituent. The spirocyclic structure adds an interesting twist (literally!) to its chemical architecture.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach starts with the reaction of maleic anhydride (1,2,3,6-tetrahydrophthalic anhydride) with an appropriate amine, followed by cyclization. The specific synthetic route may vary, but the key steps include:
Diels-Alder Reaction: Maleic anhydride reacts with an amine (such as ) to form the spirocyclic intermediate.
Cyclization: The spirocyclic intermediate undergoes intramolecular cyclization to yield the final compound.
Industrial Production: While not widely produced industrially, research laboratories synthesize this compound for scientific investigations.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.
Substitution: The chlorine atom can participate in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) can replace the chlorine atom.
Major Products: The specific products depend on the reaction conditions, but they may include spirocyclic derivatives, amides, and substituted benzamides.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its unique spirocyclic structure.
Biological Studies: It may interact with specific receptors or enzymes.
Materials Science: Its reactivity makes it interesting for functional materials.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with cellular targets, possibly affecting signaling pathways.
Comparison with Similar Compounds
While this compound is relatively rare, it shares features with other spirocyclic compounds, such as 1,3-isobenzofurandiones and 1,2,4-benzothiadiazine-1,1-dioxides . Its unique spirocyclic system sets it apart.
Properties
Molecular Formula |
C18H15ClN2O3 |
---|---|
Molecular Weight |
342.8 g/mol |
IUPAC Name |
3-chloro-N-(3,5-dioxospiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-4-yl)benzamide |
InChI |
InChI=1S/C18H15ClN2O3/c19-10-3-1-2-9(8-10)15(22)20-21-16(23)13-11-4-5-12(14(13)17(21)24)18(11)6-7-18/h1-5,8,11-14H,6-7H2,(H,20,22) |
InChI Key |
RQAAATIUEOQZGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12C3C=CC2C4C3C(=O)N(C4=O)NC(=O)C5=CC(=CC=C5)Cl |
solubility |
45.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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